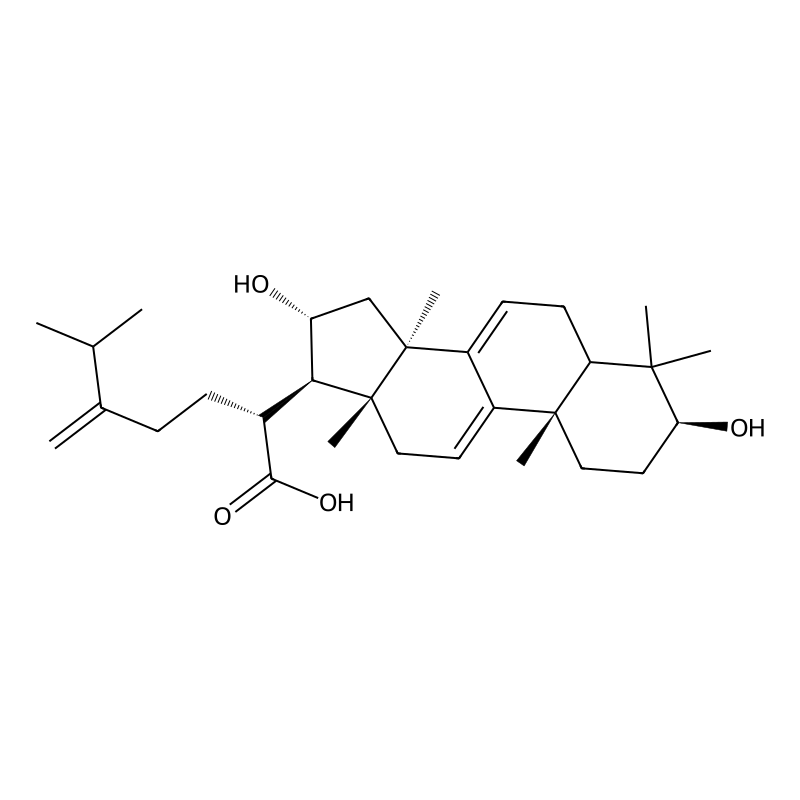

Dehydrotumulosic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Dehydrotumulosic acid (DTA) is a highly bioactive lanostane-type triterpenoid primarily isolated from the epidermis of the medicinal fungus Poria cocos (Wolfiporia extensa). As a high-value analytical standard and pharmacological precursor, it is distinguished by its rigid tetracyclic core and specific double-bond placements. In procurement contexts, DTA is sought after for its targeted anti-inflammatory properties and its role as a critical reference material for standardizing fungal extracts. Its distinct solubility profile and specific enzyme-inhibitory characteristics make it a non-interchangeable component compared to more abundant analogs like pachymic acid or generic crude triterpene mixtures [1].

Substituting purified dehydrotumulosic acid with crude Poria cocos extracts or generic total triterpenes introduces severe reproducibility risks due to extreme spatial variation within the fungus. Studies demonstrate that DTA is highly concentrated in the surface layer (epidermis) at up to 14.8 g/kg, whereas inner parts contain negligible amounts (often <0.2 g/kg), meaning generic extracts fail to guarantee consistent DTA dosing [1]. Furthermore, substituting DTA with its closest structural analog, tumulosic acid, or the common benchmark pachymic acid, alters the pharmacological profile, as DTA exhibits specific competitive inhibition of target enzymes like phospholipase A2 that are not uniformly shared across the lanostane class [2]. Additionally, DTA's specific solubility constraints—requiring methanol/chloroform mixtures rather than pure methanol—mean that generic extraction and formulation protocols often result in incomplete dissolution and inaccurate assay baselines [1].

Extreme Spatial Variation Necessitates Purified DTA Procurement

When sourcing triterpenoids, relying on whole-fungus or inner-part crude extracts leads to massive deficits in dehydrotumulosic acid. Quantitative profiling reveals that the surface layer (epidermis) of pollution-controlled cultured P. cocos yields 14.8 ± 0.8 g/kg of DTA, whereas the inner parts and bionic cultured sclerotium yield only 0.193 to 0.217 g/kg [1]. This ~70-fold concentration difference dictates that purified DTA must be procured for any assay requiring standardized lanostane dosing, as whole-extract formulations will be overwhelmingly dominated by other metabolites.

| Evidence Dimension | DTA concentration by tissue type |

| Target Compound Data | 14.8 ± 0.8 g/kg (Surface layer / Epidermis) |

| Comparator Or Baseline | 0.193 - 0.217 g/kg (Inner sclerotium / bionic cultured) |

| Quantified Difference | ~70-fold higher concentration in the epidermis |

| Conditions | HPLC-UV/Vis quantification of different W. cocos tissues |

Buyers must procure purified DTA rather than generic extracts to avoid drastic lot-to-lot variability and under-dosing in pharmacological assays.

Critical Solubility Requirements for Assay Formulation

Analytical and formulation workflows often default to pure methanol for triterpene dissolution, which fails for dehydrotumulosic acid. Quantitative solubility testing indicates that DTA exhibits low solubility (<5 µg/µL) in pure methanol [1]. Complete dissolution requires a specific solvent mixture, such as methanol/chloroform (10:1, v/v). Failure to account for this specific physicochemical property when substituting DTA into generic protocols leads to incomplete solubilization and artificially deflated concentration readings in HPLC assays.

| Evidence Dimension | Solubility in analytical solvents |

| Target Compound Data | High solubility in Methanol/Chloroform (10:1, v/v) |

| Comparator Or Baseline | <5 µg/µL in pure Methanol |

| Quantified Difference | Requirement of chloroform co-solvent for complete dissolution >5 µg/µL |

| Conditions | Reference standard preparation for HPLC analysis |

Understanding DTA's specific solubility profile prevents costly formulation failures and ensures accurate dosing in in vitro and in vivo models.

Targeted Phospholipase A2 (PLA2) Inhibition

In the context of anti-inflammatory drug discovery, DTA provides a specific competitive inhibition mechanism that differentiates it from generic triterpenoids. Assays evaluating the inhibition of phospholipase A2 (PLA2) demonstrate that dehydrotumulosic acid acts as a natural competitive inhibitor with an IC50 of 0.845 mM[1]. This specific interaction with PLA2 establishes DTA as a targeted anti-inflammatory agent, whereas other common Poria triterpenes like polyporenic acid C act via entirely different pathways, such as caspase-8-mediated apoptosis.

| Evidence Dimension | Phospholipase A2 (PLA2) inhibition |

| Target Compound Data | IC50 = 0.845 mM |

| Comparator Or Baseline | Polyporenic acid C (acts via caspase-8, not primary PLA2 inhibitor) |

| Quantified Difference | Specific IC50 of 0.845 mM for DTA against PLA2 |

| Conditions | In vitro phospholipase A2 inhibition assay |

Procuring DTA allows researchers to specifically target the PLA2 inflammatory pathway, which is not guaranteed when using mixed triterpenes or alternative analogs.

Superior Yield in Fermented Mycelia for Scalable Production

For industrial scale-up and biotechnological sourcing, dehydrotumulosic acid offers a distinct manufacturability advantage over pachymic acid. In liquid fermentation of P. cocos mycelia, the yield of DTA reaches 71.36 mg/L, making it one of the most abundant triterpenes produced via this rapid method[1]. In contrast, pachymic acid and other heavily modified derivatives require mature sclerotia growth, which is time-consuming and resource-intensive. This makes DTA a highly viable candidate for sustainable, large-scale biotechnological procurement.

| Evidence Dimension | Fermentation yield in liquid mycelial culture |

| Target Compound Data | 71.36 mg/L (DTA) |

| Comparator Or Baseline | Pachymic acid (low yield in mycelia, requires mature sclerotia) |

| Quantified Difference | DTA is a dominant product in rapid liquid fermentation |

| Conditions | Liquid fermentation of P. cocos mycelia |

Industrial buyers and synthetic biologists should prioritize DTA as a lead compound due to its high yield and rapid production cycle in scalable fermentation systems.

Standardization of Fungal Epidermis Extracts

Due to its extreme concentration in the surface layer (epidermis) of P. cocos (up to 14.8 g/kg) compared to the inner sclerotium, DTA is the optimal analytical marker for quality control and geographical traceability of commercial Poria extracts. Procuring high-purity DTA allows QA/QC laboratories to accurately validate the origin and tissue composition of raw medicinal materials[1].

Targeted Anti-Inflammatory Drug Development

DTA's specific activity as a competitive inhibitor of phospholipase A2 (IC50 = 0.845 mM) makes it a prime candidate for developing targeted anti-inflammatory therapeutics. It should be selected over generic triterpene mixtures when the research objective requires precise modulation of the PLA2 pathway rather than broad-spectrum cytotoxicity [2].

Scalable Biosynthesis and Fermentation Optimization

Because DTA accumulates rapidly in liquid fermented mycelia (yielding up to 71.36 mg/L), it serves as an excellent target compound for optimizing industrial-scale fungal bioreactors. Biotechnological firms can utilize DTA as a primary output metric to evaluate fermentation efficiency, bypassing the slow cultivation times required for other lanostanes like pachymic acid[3].

References

- [1] Li, M., et al. 'Determination of the Five Main Terpenoids in Different Tissues of Wolfiporia cocos.' Molecules 23.7 (2018): 1839.

- [2] Cuellar, M. J., et al. 'Two fungal lanostane derivatives as phospholipase A2 inhibitors.' Journal of Natural Products 59.10 (1996): 977-979.

- [3] Wang, N., et al. 'Comparative Studies on Polysaccharides, Triterpenoids, and Essential Oil from Fermented Mycelia and Cultivated Sclerotium of a Medicinal and Edible Mushroom, Poria Cocos.' Molecules 25.6 (2020): 1375.